METHYL 4-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE
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Overview
Description
Methyl 4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 4-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with similar ester functionality.
2,4-Dimethylphenylhydrazine: Shares the hydrazine moiety but lacks the complex structure of the target compound.
Ethyl acetoacetate: A common starting material in the synthesis of pyrazole derivatives
Uniqueness
Methyl 4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its combination of a pyrazole ring and benzoate ester, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
methyl 4-[[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-10-19(14(2)11-13)24-20(25)18(15(3)23-24)12-22-17-8-6-16(7-9-17)21(26)27-4/h5-12,23H,1-4H3 |
InChI Key |
OMIVIBLOXXMFQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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